molecular formula C25H26N4O2 B3181681 MCH-1 antagonist 1 CAS No. 1039825-68-7

MCH-1 antagonist 1

Cat. No.: B3181681
CAS No.: 1039825-68-7
M. Wt: 414.5 g/mol
InChI Key: QBYYFLZCKXHEJS-UHFFFAOYSA-N
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Description

Melanin-concentrating hormone 1 receptor antagonist 1 is a compound that targets the melanin-concentrating hormone 1 receptor. This receptor is part of the G protein-coupled receptor family and is involved in various physiological functions, including the regulation of feeding behavior, energy homeostasis, and emotional responses. The blockade of melanin-concentrating hormone 1 receptors has been shown to produce antidepressant and anxiolytic effects in various animal models .

Preparation Methods

The synthesis of melanin-concentrating hormone 1 receptor antagonist 1 involves several steps. One common method includes the use of high-throughput screening to identify potential antagonists from a diverse compound library. The receptor-binding activities of various compounds are measured using scintillation proximity assay technology . Another approach involves the development of novel derivatives based on selective and high-affinity antagonists like SNAP-7941 .

Chemical Reactions Analysis

Melanin-concentrating hormone 1 receptor antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Melanin-concentrating hormone 1 receptor antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between melanin-concentrating hormone and its receptors. In biology, it helps in understanding the role of melanin-concentrating hormone in regulating feeding behavior, energy homeostasis, and emotional responses. In medicine, it has potential therapeutic applications for treating depression, anxiety, and obesity .

Mechanism of Action

The mechanism of action of melanin-concentrating hormone 1 receptor antagonist 1 involves the inhibition of the melanin-concentrating hormone 1 receptor. This receptor is commonly coupled to intracellular signaling through Gαi and Gαo protein subunits, which act to inhibit adenylyl cyclase and suppress the production of cyclic adenosine-monophosphate. This suppression leads to decreased activity of downstream effectors such as protein kinase A and reduced neuronal excitability .

Comparison with Similar Compounds

Melanin-concentrating hormone 1 receptor antagonist 1 can be compared with other similar compounds, such as BMS-830216, GW-856464, NGD-4715, ALB-127158, and AMG 076. These compounds also target the melanin-concentrating hormone 1 receptor but may differ in their binding affinities, selectivity, and therapeutic potential. For example, KRX-104130 has been identified as a potential treatment for cardiotoxicity .

Properties

IUPAC Name

4-phenylmethoxy-1-[1-(2-pyrrolidin-1-ylethyl)indazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c30-25-17-23(31-19-20-6-2-1-3-7-20)10-13-28(25)22-8-9-24-21(16-22)18-26-29(24)15-14-27-11-4-5-12-27/h1-3,6-10,13,16-18H,4-5,11-12,14-15,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYYFLZCKXHEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C3=C(C=C(C=C3)N4C=CC(=CC4=O)OCC5=CC=CC=C5)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Brc1ccc2c(cnn2CCN2CCCC2)c1
Quantity
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reactant
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reactant
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Name
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reactant
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Name
[Cu]I
Quantity
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

A suspension of 5-bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole (0.21 g, 0.70 mmol) in 1,4-dioxane (10 mL) stirred under nitrogen was treated sequentially with 4-(benzyloxy)pyridin-2(1H)-one (0.14 g, 0.70 mmol), trans-1,2-diaminocyclohexane (0.03 mL, 0.2 mmol), CuI (28 mg, 0.15 mmol) and K2CO3 (0.19 g, 1.4 mmol). After stirring overnight at 110° C., the mixture was allowed to cool to room temperature, diluted with CH2Cl2, washed with brine, dried over Na2SO4, filtered and concentrated to dryness. Purification by flash column chromatography (silica gel, CH2Cl2/MeOH, 95:5 to 90:10 gave the title compound (21 mg, 7%) as an off-white powder: 1H NMR (500 MHz, DMSO-d6) δ 8.03 (s, 1H), 7.66 (d, J=1.4 Hz, 1H), 7.53 (d, J=8.8 Hz, 1H), 7.43-7.36 (m, 6H), 7.28 (d, J=7.5 Hz, 1H), 6.09-6.06 (m, 2H), 5.06 (s, 2H), 4.58-4.55 (m, 2H), 3.03 (br s, 2H), 2.61 (br s, 4H), 1.81 (br s, 4H); ESI MS m/z 415 [M+H]+.
Name
5-bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.19 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
28 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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